molecular formula C5H8N2O2 B1216107 4-Amino-4-cyanobutanoic acid CAS No. 14046-56-1

4-Amino-4-cyanobutanoic acid

Cat. No.: B1216107
CAS No.: 14046-56-1
M. Wt: 128.13 g/mol
InChI Key: DXWQLTOXWVWMOH-UHFFFAOYSA-N
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Description

4-Amino-4-cyanobutanoic acid is a chemical compound with the molecular formula C5H8N2O2. It is a derivative of butanoic acid, where the fourth carbon atom is substituted with both an amino group and a cyano group.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Amino-4-cyanobutanoic acid can be synthesized through several methods. One common approach involves the cyanoacetylation of amines. This process typically involves the reaction of an amine with an alkyl cyanoacetate under specific conditions to yield the desired cyanoacetamide derivative . The reaction can be carried out without solvents at room temperature or with heating, depending on the specific amine and cyanoacetate used .

Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable methods, such as the use of continuous flow reactors to ensure consistent quality and yield. The choice of catalysts and reaction conditions is optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-4-cyanobutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary amines .

Comparison with Similar Compounds

Properties

IUPAC Name

4-amino-4-cyanobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2/c6-3-4(7)1-2-5(8)9/h4H,1-2,7H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXWQLTOXWVWMOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C(C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70930845
Record name 4-Amino-4-cyanobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70930845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14046-56-1
Record name Butanoic acid, 4-amino-4-cyano-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14046-56-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butanoic acid, 4-amino-4-cyano-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014046561
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Amino-4-cyanobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70930845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 4-Amino-4-cyanobutyric acid in glutamate biosynthesis?

A1: Both provided research articles highlight the role of 4-Amino-4-cyanobutyric acid as an "intermediate in glutamate biosynthesis." [, ] This suggests that the compound is a molecule formed during the multi-step process by which cells produce glutamate, a crucial neurotransmitter in the brain.

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